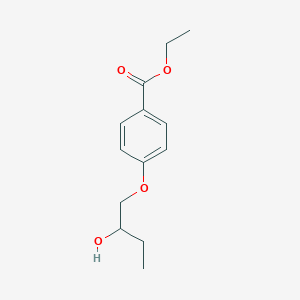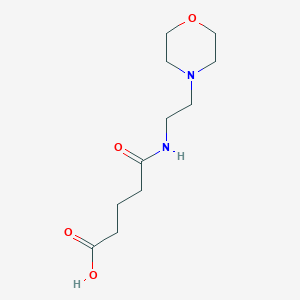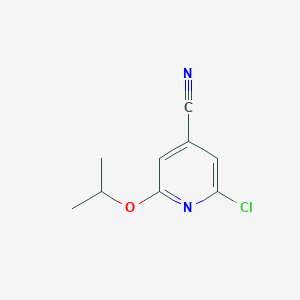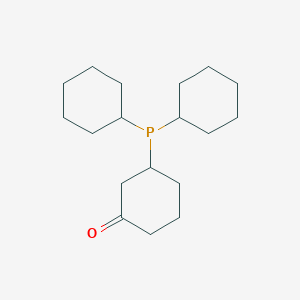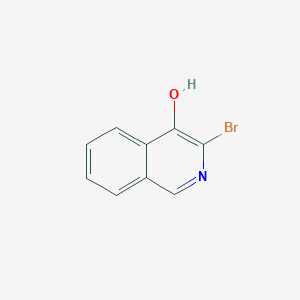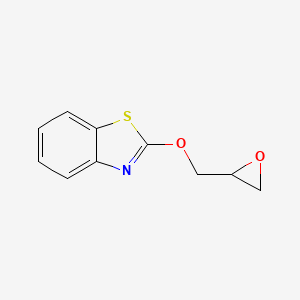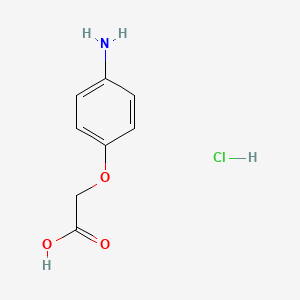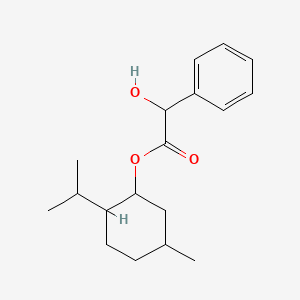
2-Chloro-3,3-dimethylbutanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,3-dimethylbutanoyl chloride, also known as 2-chlorobutyryl chloride, is an organic compound with the molecular formula C6H11ClO and a molecular weight of 134.60 g/mol . This compound is characterized by the presence of a butanoyl group substituted with a chlorine atom at the second position and two methyl groups at the third position.
準備方法
The synthesis of butanoyl chloride, 2-chloro-3,3-dimethyl-, can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,3-dimethylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-chloro-3,3-dimethylbutanoic acid+SOCl2→2-chloro-3,3-dimethylbutanoyl chloride+SO2+HCl
Industrial production methods typically involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
2-Chloro-3,3-dimethylbutanoyl chloride, undergoes various chemical reactions, including:
-
Nucleophilic Substitution Reactions: : This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:
- Reaction with an amine:
2-chloro-3,3-dimethylbutanoyl chloride+RNH2→2-chloro-3,3-dimethylbutanamide+HCl
- Reaction with an alcohol:
2-chloro-3,3-dimethylbutanoyl chloride+ROH→2-chloro-3,3-dimethylbutanoate+HCl
- Reaction with an amine:
-
Hydrolysis: : In the presence of water, butanoyl chloride, 2-chloro-3,3-dimethyl-, hydrolyzes to form 2-chloro-3,3-dimethylbutanoic acid and hydrochloric acid:
2-chloro-3,3-dimethylbutanoyl chloride+H2O→2-chloro-3,3-dimethylbutanoic acid+HCl
科学的研究の応用
2-Chloro-3,3-dimethylbutanoyl chloride, finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its reactivity makes it valuable for creating complex molecules.
Biology: This compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, thereby altering their properties and functions.
Medicine: In medicinal chemistry, butanoyl chloride, 2-chloro-3,3-dimethyl-, is employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of butanoyl chloride, 2-chloro-3,3-dimethyl-, primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
類似化合物との比較
2-Chloro-3,3-dimethylbutanoyl chloride, can be compared with other similar compounds, such as:
2,2-Dimethylbutanoyl chloride: This compound lacks the chlorine atom, resulting in different reactivity and applications.
3-Methylbutanoyl chloride:
特性
CAS番号 |
52920-18-0 |
|---|---|
分子式 |
C6H10Cl2O |
分子量 |
169.05 g/mol |
IUPAC名 |
2-chloro-3,3-dimethylbutanoyl chloride |
InChI |
InChI=1S/C6H10Cl2O/c1-6(2,3)4(7)5(8)9/h4H,1-3H3 |
InChIキー |
YXYHDYAMHIWFKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Aminoethyl)amino]-4-oxobutan-2-yl nitrate](/img/structure/B8670790.png)
